molecular formula C6H5Br2NO B1433645 2,3-Dibromo-5-methoxypyridine CAS No. 1211521-89-9

2,3-Dibromo-5-methoxypyridine

Cat. No. B1433645
M. Wt: 266.92 g/mol
InChI Key: DGGCDSWYPYZWGV-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-methoxypyridine is an aromatic organic compound. It is part of the pyridine family and is often used in chemical reactions and synthesis .


Synthesis Analysis

The synthesis of 2,3-Dibromo-5-methoxypyridine can involve various methods such as bromination and palladium-catalyzed cross-coupling reactions . The synthesis method can affect the purity, yield, and properties of the compound.


Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-5-methoxypyridine has been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . The compound crystallizes in a monoclinic system .


Chemical Reactions Analysis

Bromination reactions are key in the synthesis of 2,3-Dibromo-5-methoxypyridine . N-bromosuccinimide (NBS) is often used as a brominating reagent due to its easy preparation, mild reaction conditions, good selectivity, high yield, and easy product separation .


Physical And Chemical Properties Analysis

2,3-Dibromo-5-methoxypyridine is a pale yellow solid that is soluble in organic solvents such as dichloromethane and ethanol. It has a molecular weight of 266.92 g/mol .

Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

  • Summary of Application : This study describes the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives could potentially be used as chiral dopants for liquid crystals .
  • Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids was catalyzed by palladium .
  • Results or Outcomes : The reaction produced these novel pyridine derivatives in moderate to good yield. The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

Synthesis of Fluorinated Pyridines

  • Summary of Application : This research focuses on the synthesis of fluorinated pyridines, which have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
  • Methods of Application : Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
  • Results or Outcomes : The selective synthesis of fluoropyridines remains a challenging problem. However, these compounds present a special interest as potential imaging agents for various biological applications .

Synthesis of Fluorinated Pyridines

  • Summary of Application : This research focuses on the synthesis of fluorinated pyridines, which have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
  • Methods of Application : Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
  • Results or Outcomes : The selective synthesis of fluoropyridines remains a challenging problem. However, these compounds present a special interest as potential imaging agents for various biological applications .

Synthesis of Trifluoromethylpyridines

  • Summary of Application : This research focuses on the synthesis of trifluoromethylpyridines, which are used in the development of new agricultural products having improved physical, biological, and environmental properties .
  • Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the product .
  • Results or Outcomes : The synthesis of trifluoromethylpyridines is a challenging problem. However, these compounds present a special interest as potential imaging agents for various biological applications .

Synthesis of Herbicides and Insecticides

  • Summary of Application : Compounds similar to “2,3-Dibromo-5-methoxypyridine” have been used as starting materials for the synthesis of some herbicides and insecticides .
  • Methods of Application : The specific methods of synthesis are not detailed in the source, but they likely involve reactions with various other compounds to create the desired herbicides and insecticides .
  • Results or Outcomes : The synthesized compounds were presumably tested for their effectiveness as herbicides and insecticides, although specific results are not provided in the source .

Synthesis of Fluoropyridines for Local Radiotherapy of Cancer

  • Summary of Application : This research focuses on the synthesis of fluoropyridines for local radiotherapy of cancer .
  • Methods of Application : Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are presented .
  • Results or Outcomes : These F 18 -substituted pyridines present a special interest as potential imaging agents for various biological applications .

Safety And Hazards

2,3-Dibromo-5-methoxypyridine is classified as Acute Tox. 3 Oral, meaning it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2,3-dibromo-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGCDSWYPYZWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-5-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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